molecular formula C7H8FNO B13596802 (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol

(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13596802
M. Wt: 141.14 g/mol
InChI Key: BAXMCVFPJFOSCM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol is an organic compound featuring a fluorinated pyridine ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoropyridine.

    Grignard Reaction: 6-fluoropyridine is reacted with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.

    Purification: The product is purified using techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.

    Chemical Reactions: The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

  • (1R)-1-(6-chloropyridin-3-yl)ethan-1-ol
  • (1R)-1-(6-bromopyridin-3-yl)ethan-1-ol
  • (1R)-1-(6-iodopyridin-3-yl)ethan-1-ol

Comparison:

  • Uniqueness: The presence of the fluorine atom in (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the strong electron-withdrawing nature of fluorine.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(1R)-1-(6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3/t5-/m1/s1

InChI Key

BAXMCVFPJFOSCM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)F)O

Canonical SMILES

CC(C1=CN=C(C=C1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.